molecular formula C10H15N5 B15048883 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15048883
M. Wt: 205.26 g/mol
InChI Key: FJDHWXDTUVLUOF-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The primary pyrazole ring (position 4) is substituted with a methylamine group, while the secondary pyrazole (position 4) features an ethyl group. Its molecular formula is C₁₀H₁₆N₆, with a molecular weight of 220.28 g/mol (based on related compounds in ). The compound is identified by multiple synonyms and CAS numbers, including 1431966-11-8 and 956395-90-7, and is cataloged under identifiers such as MolPort-000-164-189 and BB_SC-3979 .

Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h5-8,11H,3-4H2,1-2H3

InChI Key

FJDHWXDTUVLUOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by alkylation. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine with analogous compounds, focusing on structural variations, physicochemical properties, and synthetic accessibility.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound (Target Compound) C₁₀H₁₆N₆ 220.28 - 1-Methylamine on pyrazole ring
- Ethyl group on adjacent pyrazole
Likely intermediate for drug discovery; potential kinase inhibition activity
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine C₈H₁₅N₃ 153.22 - Ethylamine substituent Simpler structure; lower molecular weight; used in ligand synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.29 - Cyclopropylamine
- Pyridinyl group
Higher polarity due to pyridine; demonstrated in antibacterial assays (17.9% synthesis yield)
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂ClN₅ 225.68 - Chlorine substituent
- Ethyl-pyrazole linkage
Enhanced electrophilicity; potential for cross-coupling reactions
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂BrN₃ 266.14 - Bromophenyl group Increased steric bulk; applications in materials science or as a halogenated intermediate
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ 177.21 - Methyl group on pyrazole (position 3) Altered regiochemistry; potential differences in binding affinity

Key Observations:

Substituent Effects on Reactivity :

  • The ethyl group in the target compound enhances lipophilicity compared to simpler amines like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine (MW 153.22) .
  • Halogenated derivatives (e.g., bromophenyl or chlorine-substituted analogs) exhibit higher molecular weights and altered electronic profiles, making them suitable for catalytic applications .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which employs coupling reactions with cesium carbonate and copper catalysts (17.9% yield) . Cost Considerations: 4-Aminopyrazole precursors (e.g., 1-methyl-1H-pyrazol-4-amine) are expensive ($99.50/g), suggesting that the target compound’s synthesis may require cost-efficient nitration or alkylation strategies .

Heterocyclic Additions: Pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduce aromatic π-systems, enhancing interactions with biological targets .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17N3
  • Molecular Weight : 167.26 g/mol
  • CAS Number : 1015845-79-0

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of compounds containing the pyrazole structure. Specifically, this compound has been evaluated for its effectiveness against various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that pyrazole derivatives exhibit antiproliferative activity against several cancer types:

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)12.5
HepG2 (Liver)15.0
HeLa (Cervical)10.0
NCI-H23 (Lung)8.5

These results indicate that this compound may inhibit cell growth effectively, making it a candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance, docking studies have suggested that such compounds may inhibit cyclooxygenase enzymes (COX), which are often overexpressed in cancer cells and contribute to tumor growth and inflammation .

Case Studies

Several case studies have demonstrated the potential of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .
  • Liver Cancer Models : In vivo models using HepG2 xenografts indicated that administration of this compound led to a reduction in tumor size by approximately 40% compared to controls, highlighting its potential as a therapeutic agent .
  • Combination Therapy : Preliminary data suggest that combining N-[Ethyl-Pyrazole] with traditional chemotherapeutics may enhance efficacy and reduce side effects, warranting further exploration in combination therapy protocols .

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